molecular formula C10H9NO2S B2785592 Methyl (4-isothiocyanatophenyl)acetate CAS No. 77055-43-7

Methyl (4-isothiocyanatophenyl)acetate

Cat. No.: B2785592
CAS No.: 77055-43-7
M. Wt: 207.25
InChI Key: YJVMZRQLTVUMTL-UHFFFAOYSA-N
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Description

Methyl (4-isothiocyanatophenyl)acetate (CAS: 77055-43-7) is an aryl isothiocyanate ester with the molecular formula C₁₀H₉NO₂S and a molar mass of 207.23 g/mol. Its structure comprises a phenyl ring substituted with an isothiocyanate (-N=C=S) group at the para position and an ester-linked acetate moiety. This compound is widely utilized in bioconjugation chemistry, particularly for labeling biomolecules (e.g., antibodies, nucleotides) due to the electrophilic isothiocyanate group, which reacts efficiently with nucleophiles like amines . It is commercially available at 95% purity (Combi-Blocks, QA-3173) and stored at 2–8°C .

Properties

IUPAC Name

methyl 2-(4-isothiocyanatophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)6-8-2-4-9(5-3-8)11-7-14/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVMZRQLTVUMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-isothiocyanatophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-isothiocyanatophenylacetic acid with methanol in the presence of a catalyst . The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to yield the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate (-NCS) group reacts with amines, alcohols, and thiols to form thioureas, thiazolidinones, or thioethers.

Reaction with Amines

Primary/secondary amines attack the electrophilic carbon of the isothiocyanate group, forming substituted thioureas. For example:

  • With benzylamine :
    Methyl (4-isothiocyanatophenyl)acetate + BenzylamineThiourea adduct\text{Methyl (4-isothiocyanatophenyl)acetate + Benzylamine} \rightarrow \text{Thiourea adduct}
    Yield : 72–85% (Conditions: CH2_2Cl2_2, RT, 2 h) .

Reaction with Thiols

Thiols generate dithiocarbamates under basic conditions:

  • With ethanethiol :
    \text{this compound + HSCH_2CHCH_3} \rightarrow \text{Dithiocarbamate}
    Yield : 65% (Conditions: K2_2CO3_3, MeCN, 50°C) .

Cycloaddition Reactions

The isothiocyanate group participates in [4+1] cycloadditions with electron-deficient alkenes or alkynes to form heterocycles.

With Maleimides

Reaction with NN-phenylmaleimide yields thiazolidinone derivatives:
Conditions : Toluene, 80°C, 12 h
Yield : 58% .

Polymerization and Crosslinking

The compound serves as a crosslinker in polymer chemistry due to its bifunctional reactivity:

  • With polyamines : Forms thiourea-linked hydrogels .

  • Thermal stability : Decomposes above 200°C, enabling controlled polymerization .

Ester Hydrolysis

The methyl ester hydrolyzes under acidic/basic conditions:

  • Basic hydrolysis (NaOH, H2_22O/MeOH) :
    Methyl esterCarboxylic acid\text{Methyl ester} \rightarrow \text{Carboxylic acid}
    Yield : 89% .

Stability in Solvents

SolventStability (48 h, RT)
CH2_2Cl2_2Stable
DMFPartial decomposition
H2_2OHydrolysis

Data adapted from .

Copper-Catalyzed Coupling

Reacts with arylboronic acids under CuI/K3_3PO4_4 catalysis to form biaryl thioureas:
Conditions : CH3_3CN, 100°C, 12 h
Yield : 63–78% .

Scientific Research Applications

Medicinal Chemistry

Methyl (4-isothiocyanatophenyl)acetate exhibits potential as a bioactive compound in medicinal chemistry. The isothiocyanate functional group is known for its role in biological activities, including anticancer properties.

  • Anticancer Activity : Research indicates that isothiocyanates can induce apoptosis in cancer cells. This compound has been studied for its ability to inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and apoptosis. For instance, it has shown efficacy against breast cancer cell lines by promoting cell cycle arrest and apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .
  • Mechanism of Action : The compound's mechanism involves the modification of cellular signaling pathways, particularly those related to oxidative stress and inflammation. Isothiocyanates have been observed to enhance the expression of phase II detoxifying enzymes, which can contribute to their protective effects against carcinogenesis .

Agricultural Applications

In agriculture, this compound serves as a valuable agent for pest control and crop protection.

  • Nematicidal Properties : The compound has demonstrated effectiveness as a nematicide, providing an eco-friendly alternative to synthetic pesticides. Its application can reduce nematode populations in soil, enhancing crop yield and health .
  • Fumigant Use : this compound can also be utilized as a fumigant. Its volatile nature allows it to penetrate soil effectively, targeting pests while minimizing harm to beneficial organisms .

Material Science

The compound's unique chemical structure allows for applications in material science, particularly in the development of novel materials with specific properties.

  • Polymer Synthesis : this compound can be used as a monomer in polymer chemistry. The incorporation of isothiocyanate groups into polymers can impart desirable properties such as enhanced thermal stability and chemical resistance .
  • Functional Coatings : Its application in coatings provides materials with antimicrobial properties, making them suitable for use in medical devices and food packaging . The incorporation of isothiocyanates into coatings can help prevent microbial contamination and prolong shelf life.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case StudyApplicationFindings
Anticancer Research Breast CancerInduced apoptosis in cancer cell lines; enhanced expression of detoxifying enzymes .
Agricultural Field Trials NematicideReduced nematode populations; improved crop yield .
Material Development Polymer ChemistryDeveloped polymers with enhanced thermal stability; antimicrobial coatings .

Mechanism of Action

The mechanism of action of methyl (4-isothiocyanatophenyl)acetate involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, thereby affecting cellular processes .

Comparison with Similar Compounds

Ethyl 2-(4-Isothiocyanatophenyl)acetate (21b)

  • Structure : Ethyl ester variant with a two-carbon chain.
  • Synthesis : Synthesized in 93% yield via a general aryl isothiocyanate ester protocol .
  • Key Differences :
    • Ester Group : Ethyl vs. methyl ester. Ethyl esters generally exhibit slightly lower polarity and slower hydrolysis rates compared to methyl esters, influencing solubility and metabolic stability.
    • Applications : Used in similar bioconjugation contexts but may offer tailored pharmacokinetic profiles due to the ethyl group .

Methyl 3-(4-Isothiocyanatophenyl)propanoate (21c)

  • Structure: Propanoate ester with a three-carbon chain.
  • Synthesis : Obtained in 90% yield using the same protocol as 21b .
  • Reactivity: Longer chains may sterically hinder isothiocyanate reactivity, affecting conjugation efficiency .

Methyl 3-Isothiocyanatobenzoate (21d)

  • Structure : Isothiocyanate group at the meta position on a benzoate ester.
  • Synthesis : Higher yield (92%) due to reduced steric hindrance at the meta position .
  • Key Differences: Substitution Pattern: Meta substitution alters electronic properties, reducing conjugation efficiency compared to para-substituted analogs. Applications: Less commonly used in bioconjugation but valuable in organometallic chemistry .

Functional Group Variations

Methyl (4-Cyanophenyl)acetate

  • Structure: Cyano (-CN) substituent instead of isothiocyanate.
  • Properties: Similarity Score: 0.95 (vs. target compound), indicating structural overlap . Reactivity: The cyano group is less reactive toward nucleophiles, limiting its utility in conjugation but enhancing stability in storage .

Methyl (4-Iodophenyl)acetate

  • Structure : Iodo substituent at the para position.
  • Properties :
    • Molar Mass : 276.07 g/mol (vs. 207.23 g/mol for the target), impacting solubility and crystallization behavior.
    • Applications : Used in radiolabeling and cross-coupling reactions rather than bioconjugation .

Heterocyclic Analogs

Methyl 3-Isothiocyanato-4-methylthiophene-2-carboxylate

  • Structure : Thiophene ring replaces the benzene ring.
  • Properties: Purity: 95% (similar to the target compound) .

Methyl 2-Isothiocyanato-5-phenylthiophene-3-carboxylate

  • Structure : Phenyl-substituted thiophene core.
  • Applications : Used in materials science for ligand design due to extended π-conjugation .

Application in Chelation Chemistry

The target compound’s isothiocyanate group is critical in synthesizing luminescent probes. For example, the 9-dentate Eu³⁺-chelate (4-[2-(4-isothiocyanatophenyl)ethynyl]-2,6-bis{[N,N-bis(carboxymethyl)amino]methyl}pyridine europium(III)) utilizes the isothiocyanate group to conjugate with guanosine triphosphate (GTP) for cellular GTP detection. Key observations:

  • Retention Time : 22 minutes in HPLC purification, indicating moderate polarity .
  • Stability: The ester group in the target compound improves aqueous solubility compared to non-esterified analogs .

Biological Activity

Methyl (4-isothiocyanatophenyl)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of an isothiocyanate functional group attached to a phenyl ring. This structure is significant for its reactivity and biological interactions. The compound can be synthesized through various methods, including the reaction of methyl acetate with 4-isothiocyanatophenol.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.008 μg/mL
Enterococcus faecalis0.012 μg/mL
Streptococcus pyogenes0.008 μg/mL
Haemophilus influenzae0.010 μg/mL

These findings indicate that this compound has potent activity against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent.

The mechanisms through which this compound exerts its antimicrobial effects include:

  • Inhibition of DNA Gyrase and Topoisomerase IV : The compound has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription .
  • Cell Membrane Disruption : Isothiocyanates are known to disrupt microbial cell membranes, leading to cell lysis and death.

Therapeutic Applications

Given its antimicrobial properties, this compound may have potential applications in treating bacterial infections. Additionally, the compound's structure allows for modifications that could enhance its efficacy or reduce toxicity.

Case Studies

  • Antibacterial Efficacy in Animal Models : In vivo studies have demonstrated that this compound significantly reduces bacterial load in infected animal models compared to untreated controls .
  • Combination Therapy : Research suggests that combining this compound with other antibiotics may enhance therapeutic outcomes against resistant strains of bacteria .

Safety and Toxicology

While promising, the safety profile of this compound must be thoroughly evaluated. Preliminary studies indicate low toxicity levels in laboratory animals; however, comprehensive toxicological assessments are necessary to establish safety for human use.

Q & A

Q. Q1: What are the optimal synthetic routes for Methyl (4-isothiocyanatophenyl)acetate, and how can purity be validated?

A: The synthesis typically follows a two-step procedure:

Esterification : React 4-isothiocyanatophenylacetic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Validation :

  • Purity : Confirm via HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold.
  • Structural Confirmation : Employ 1^1H/13^13C NMR (δ 3.7 ppm for methyl ester, δ 7.2–7.8 ppm for aromatic protons) and FT-IR (1730 cm1^{-1} for ester C=O, 2100 cm1^{-1} for isothiocyanate) .

Q. Q2: What safety protocols are critical when handling this compound in the lab?

A: Key safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (isothiocyanate group is a respiratory irritant).
  • Storage : Keep in airtight containers at 2–8°C to prevent moisture-induced degradation.
  • Emergency Procedures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. Q3: How does the reactivity of the isothiocyanate group in this compound facilitate bioconjugation in radiopharmaceuticals?

A: The isothiocyanate (-NCS) group reacts with primary amines (e.g., lysine residues in antibodies) to form stable thiourea linkages.

  • Application Example : Conjugation with DOTA chelators (e.g., p-SCN-Bn-DOTA) for 177^{177}Lu-labeled radiopharmaceuticals.
  • Optimization : Use pH 8.5–9.0 buffers (e.g., 0.1 M NaHCO₃) and a 10:1 molar excess of chelator-to-antibody for efficient coupling .

Q. Q4: What analytical strategies resolve contradictions in reported biological activity data for this compound?

A: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Dose-Response Validation : Perform IC50_{50} assays across multiple cell lines (e.g., H460, MCF-7) with standardized protocols.
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed esters or thiourea adducts).
  • Receptor Binding Studies : Conduct competitive binding assays (e.g., Scatchard analysis) to confirm target specificity .

Q. Q5: How can computational modeling predict the compound’s interactions with metabolic enzymes?

A:

Docking Simulations : Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., CYP3A4). Focus on the isothiocyanate’s electrophilic sulfur.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

Validation : Compare predictions with in vitro microsomal stability assays (e.g., t1/2_{1/2} in liver microsomes) .

Methodological Challenges

Q. Q6: What techniques optimize the scalability of this compound synthesis for preclinical studies?

A:

  • Flow Chemistry : Use microreactors (residence time: 5–10 min) to enhance yield (reported >90% vs. 75% in batch).
  • In-line Monitoring : Implement FT-IR or PAT tools for real-time reaction control.
  • Workflow :
    • Step 1: Continuous esterification at 60°C.
    • Step 2: Automated liquid-liquid extraction to isolate the product .

Q. Q7: How do structural modifications of the phenylacetate backbone influence the compound’s pharmacokinetics?

A:

  • Modification Examples :
    • Electron-Withdrawing Groups (e.g., -NO₂ at para position): Increase metabolic stability but reduce solubility.
    • Hydrophilic Substituents (e.g., -OH): Enhance aqueous solubility but shorten plasma t1/2_{1/2}.
  • PK Studies :
    • LogP: Measure via shake-flask method (optimal range: 2.5–3.5).
    • Permeability: Use Caco-2 cell monolayers (Papp_{app} >1 ×106^{-6} cm/s for oral bioavailability) .

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